molecular formula C₁₄H₁₅D₄NO₃ B1157620 PD 128907-d4

PD 128907-d4

Cat. No.: B1157620
M. Wt: 253.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Dopamine (B1211576) Receptor Subtypes and Classification

Dopamine, a critical monoamine neurotransmitter in the central nervous system (CNS), orchestrates its diverse functions through a family of G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov These dopamine receptors are broadly categorized into two main subfamilies based on their genetic sequences, signaling mechanisms, and pharmacological properties: the D1-like family and the D2-like family. mdpi.comnih.govresearchgate.net

The D1-like family includes the D1 and D5 receptor subtypes. wikipedia.orgfrontiersin.org These receptors are typically coupled to the Gs or G-olf class of G-proteins. wikipedia.orgmetu.edu.tr Upon activation by dopamine, they stimulate the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govmetu.edu.tr The D1 receptor is the most abundantly expressed dopamine receptor in the CNS. nih.gov

The D2-like family comprises the D2, D3, and D4 receptor subtypes. wikipedia.orgfrontiersin.org In contrast to the D1-like family, these receptors couple to the Gi or Go class of G-proteins, which inhibit the activity of adenylyl cyclase, thereby decreasing intracellular cAMP levels. wikipedia.orgnih.govmetu.edu.tr The D2-like receptors generally exhibit a higher affinity for dopamine than the D1-like receptors. frontiersin.org Within the CNS, the relative abundance of dopamine receptors follows the general order of D1 > D2 > D3 > D5 > D4. wikipedia.org

Significance of Dopamine D3 Receptors in Central Nervous System Function

Since its cloning in 1990, the dopamine D3 receptor (D3R) has been identified as a key modulator of various functions within the central nervous system. mdpi.comnih.govmdpi.com Unlike the more widely distributed D1 and D2 receptors, the D3 receptor shows a more restricted expression pattern, with high concentrations in the limbic areas of the brain, such as the nucleus accumbens and islands of Calleja. rndsystems.compatsnap.comsigmaaldrich.com These regions are fundamentally involved in cognitive, emotional, and endocrine functions. rndsystems.com

Research has consistently implicated D3 receptors in a range of crucial CNS activities, including motor control, learning, cognition, emotional regulation, reward processing, and social behavior. mdpi.comnih.govresearchgate.net The D3 receptor's strategic localization within the brain's reward and motivation circuits makes it a significant area of interest for understanding the pathophysiology of various neuropsychiatric disorders. patsnap.comnih.gov Dysfunction in D3 receptor signaling has been linked to conditions such as schizophrenia, substance use disorders, Parkinson's disease, and depression. mdpi.comnih.govresearchgate.net

Historical Context of Dopamine D3 Receptor Ligand Discovery

The journey of D3 receptor ligand discovery began shortly after the receptor itself was cloned and characterized by the group of Jean-Charles Schwartz in 1990. mdpi.commdpi.com This discovery sparked immense interest in developing pharmacological tools to probe the receptor's function. However, a significant challenge emerged from the high degree of structural homology between the D3 and D2 receptors, particularly within the dopamine-binding pocket. mdpi.com This similarity made the development of ligands with high selectivity for the D3 receptor a difficult task.

Early research relied on non-selective compounds or those with only a slight preference for D3 over D2 receptors. nih.gov The subsequent decades saw extensive efforts in medicinal chemistry to create more selective agonists, partial agonists, and antagonists. mdpi.comcancer.gov These efforts utilized various strategies, including computational homology modeling and virtual screening of large chemical libraries, to identify novel molecular scaffolds. iastate.edunih.govsalilab.org The successful development of compounds with greater selectivity has been crucial for elucidating the specific roles of the D3 receptor in brain function and disease, distinguishing them from the often-overlapping effects of D2 receptor activation. acs.org

Rationale for Developing Selective Dopamine D3 Receptor Agonists

The development of selective D3 receptor agonists is driven by the therapeutic potential of precisely modulating dopaminergic pathways while minimizing off-target effects. mdpi.com Because D3 receptors are concentrated in limbic brain regions associated with cognition and reward, rather than the motor-related dorsal striatum where D2 receptors are highly prevalent, selective D3 agonists offer a more targeted approach. patsnap.commdpi.com This targeted action could lead to treatments for CNS disorders with improved side-effect profiles compared to less selective dopaminergic drugs. mdpi.com

For instance, in the context of Parkinson's disease, D3R agonists are being explored for their potential to alleviate motivational deficits. caymanchem.com In the realm of substance use disorders, modulating the D3 receptor is a promising strategy to reduce drug-seeking behavior and the reinforcing effects of addictive substances. patsnap.comnih.gov Furthermore, selective D3R agonists are invaluable as research tools, enabling scientists to investigate the receptor's specific contributions to neural circuits and behavior, which has been historically complicated by the lack of selective ligands. mdpi.comnih.gov The pursuit of D3R-selective compounds is therefore critical for both advancing fundamental neuroscience and discovering novel pharmacotherapies for complex neuropsychiatric conditions. cancer.govacs.org

Introduction to PD 128907 and its Analogues in Preclinical Research

Among the most significant tools developed for studying D3 receptor function is (+)-PD 128907. nih.gov It is a high-affinity and functionally selective D3 receptor agonist that has been extensively used in preclinical research. nih.govtocris.com While it is often described as D3-selective, it is more accurately characterized as a D3-preferring agonist, as it also interacts with D2 receptors, albeit at higher concentrations. mdpi.comnih.gov

Binding affinity studies have quantified this selectivity. In cells expressing human dopamine receptors, (+)-PD 128907 binds to the D3 receptor with a high affinity (Ki of approximately 0.84-2.3 nM) and shows significantly lower affinity for D2 and D4 receptors. tocris.comnih.govmedchemexpress.com This preferential binding allows researchers to study D3 receptor-mediated effects by using low doses of the compound. nih.govnih.gov

The functional selectivity of (+)-PD 128907 at low doses has been demonstrated in vivo using D3 receptor knockout mice. Studies have shown that (+)-PD 128907 decreases extracellular dopamine levels in wild-type mice at doses that have no effect in mice lacking the D3 receptor, confirming that this effect is mediated by D3 activation. nih.gov

To facilitate certain types of research, such as pharmacokinetic studies, isotope-labeled analogues of compounds are often synthesized. PD 128907-d4 is the deuterated, or isotope-labeled, analogue of (+)-PD 128907. pharmaffiliates.com In this compound, four hydrogen atoms on the propyl group have been replaced with deuterium, a stable isotope of hydrogen. pharmaffiliates.com This labeling provides a distinct mass that can be easily traced and quantified in biological samples using mass spectrometry techniques, without altering the fundamental pharmacological properties of the parent compound. It serves as an essential tool for researchers investigating the metabolic fate and distribution of PD 128907. pharmaffiliates.com

Table of Mentioned Compounds

Properties

Molecular Formula

C₁₄H₁₅D₄NO₃

Molecular Weight

253.33

Synonyms

(4aR,10bR)-rel-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol-d4

Origin of Product

United States

Molecular and Cellular Pharmacology of Pd 128907

Receptor Binding Characteristics and Affinities

The interaction of PD 128907 with dopamine (B1211576) receptors is defined by its high affinity and marked selectivity, particularly for the D3 subtype. This profile has been extensively characterized through radioligand binding assays.

High-Affinity Interactions with Dopamine D3 Receptors

PD 128907 demonstrates a very high affinity for the dopamine D3 receptor. Studies using Chinese hamster ovary (CHO-K1) cells transfected with the human D3 receptor have consistently reported low nanomolar to sub-nanomolar inhibition constant (Ki) values. For instance, in competition binding assays using [3H]spiperone as the radioligand, PD 128907 exhibited a Ki value of approximately 1 nM for the human D3 receptor. nih.govselleckchem.com Another study using CHO K1 cells found Ki values of 1.43 nM for the high-affinity state and 413 nM for the low-affinity state of the D3 receptor, further highlighting its potent binding. orkg.org The deuterated form, [3H]PD 128907, also shows high-affinity binding to human D3 receptors expressed in CHO-K1 cells, with an equilibrium dissociation constant (Kd) of 0.99 nM. nih.gov

Comparative Affinity and Selectivity Profile Across Dopamine Receptor Subtypes (D2, D4, D1, D5)

A key feature of PD 128907 is its remarkable selectivity for the D3 receptor over other dopamine receptor subtypes. When compared to its affinity for the D3 receptor, its binding to D2 and D4 receptors is significantly weaker. One study reported a Ki of 1183 nM for the human D2 receptor and 7000 nM for the human D4 receptor, making PD 128907 approximately 1000-fold more selective for the D3 receptor over the D2 receptor and 7000-fold more selective over the D4 receptor. nih.govselleckchem.com Another investigation in CHO K1 cells found Ki values of 20 nM (high-affinity site) and 6964 nM (low-affinity site) for the long isoform of the D2 receptor (D2L). orkg.org Research on rat receptors also confirms this selectivity, with Ki values of 620 nM at D2 and 720 nM at D4 receptors, compared to 1 nM at the D3 receptor. While specific Ki values for D1 and D5 receptors are not consistently reported, the compound is noted to have very low affinity for the D1 receptor. researchgate.net

Binding Affinity (Ki in nM) of PD 128907 at Human Dopamine Receptor Subtypes
Receptor SubtypeKi (nM)Cell LineRadioligandReference
D31.0CHO-K1[3H]spiperone nih.govselleckchem.com
D3 (high affinity)1.43CHO K1[3H]spiperone orkg.org
D21183CHO-K1[3H]spiperone nih.govselleckchem.com
D2L (high affinity)20CHO K1[3H]spiperone orkg.org
D47000CHO-K1[3H]spiperone nih.govselleckchem.com
D1Very Low AffinityN/AN/A researchgate.net
D5Not ReportedN/AN/A]

Methodological Considerations in Receptor Binding Assays

The characterization of PD 128907's binding profile relies on robust in vitro methodologies. Commonly, these are competitive binding assays utilizing membrane preparations from cells engineered to express specific dopamine receptor subtypes, such as CHO-K1 cells. nih.gov In these assays, a constant concentration of a radiolabeled ligand (a "hot" ligand), like [3H]spiperone, is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled compound being tested (a "cold" ligand), in this case, PD 128907. The ability of PD 128907 to displace the radioligand from the receptor is measured, and from this, the IC50 (half-maximal inhibitory concentration) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation. The assay typically involves separating the receptor-bound radioligand from the free radioligand via rapid filtration, followed by quantification of radioactivity. frontiersin.org Non-specific binding is determined by adding a high concentration of a known, non-radioactive ligand to saturate the receptors.

Agonist Efficacy and Intrinsic Activity at Dopamine Receptors

PD 128907 acts as an agonist at the D3 receptor, meaning it not only binds to the receptor but also activates it, initiating a cellular response.

Activation of D3 Receptor-Mediated Signaling Pathways

The dopamine D3 receptor is a member of the D2-like family of receptors, which are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins, specifically Gαi/o. frontiersin.org Upon activation by an agonist like PD 128907, the D3 receptor facilitates the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then typically inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP). frontiersin.org This is a primary signaling pathway for D3 receptor activation.

Functional Assays of Receptor Activation in Heterologous Expression Systems (e.g., CHO-K1 cells)

The agonist activity of PD 128907 has been demonstrated in functional assays using heterologous expression systems. In one key study, CHO cells transfected with either D2L or D3 receptors were used to assess the compound's ability to stimulate cell division, measured by the uptake of [3H]thymidine. PD 128907 was found to be a potent agonist in this system, exhibiting approximately 6.3-fold greater potency in activating D3 receptors compared to D2L receptors. orkg.org Another report provides a specific half-maximal effective concentration (EC50) of 0.64 nM for D3 receptor agonism, underscoring its high potency. selleckchem.com These functional assays, performed in controlled cellular environments like CHO-K1 cells, are crucial for confirming the intrinsic activity of the compound and quantifying its efficacy and potency at the target receptor. orkg.orgnih.gov

Functional Activity of PD 128907
AssayReceptor SubtypeCell LineMeasured EffectPotency (EC50/Selectivity)Reference
[3H]Thymidine UptakeD3 vs D2LCHO p-5Stimulation of cell division~6.3-fold greater potency at D3 orkg.org
Functional AgonismD3Not SpecifiedReceptor ActivationEC50 = 0.64 nM selleckchem.com

Influence of Experimental Conditions on Pharmacological Parameters

The pharmacological profile of a compound, including its binding affinity and selectivity, is not an absolute value but is significantly influenced by the specific experimental conditions under which it is measured. For PD 128907, variations in radioligands, the cellular systems used for expressing receptors, and the species from which these receptors are derived can lead to different reported pharmacological parameters.

The choice of radioligand in competitive binding assays is a critical factor that can affect the determined affinity (Ki) of PD 128907. When [3H]spiperone was used as the radioligand in Chinese Hamster Ovary (CHO-K1) cells expressing human dopamine receptors, PD 128907 demonstrated a high degree of selectivity for the D3 receptor. selleckchem.comnih.gov In this system, it exhibited an approximately 1000-fold selectivity for human D3 receptors over D2 receptors and a 10,000-fold selectivity over D4 receptors. nih.gov

However, the binding characteristics can also be assessed using radiolabeled PD 128907 itself. Studies utilizing [3H]PD 128907 in CHO-K1 cells expressing human D3 receptors showed high-affinity binding with an equilibrium dissociation constant (Kd) of 0.99 nM. nih.gov Notably, under the same conditions, no significant specific binding was observed in cells expressing human D2 receptors, further confirming its high in vitro selectivity in this system. nih.gov

Species differences also contribute to variability in binding data. In studies using rat brain tissue, the active enantiomer, (+)-PD 128907, was found to bind with high affinity and selectivity to D3 dopamine receptors. nih.gov The affinity values (Ki) determined for rat receptors were 1 nM at D3, 620 nM at D2, and 720 nM at D4 receptors. nih.gov Another study characterizing the binding of [3H]PD 128907 in rat brain membranes reported a high affinity of 0.3 nmol/L for a site consistent with the D3 receptor. nih.gov These findings highlight that while the preference for the D3 receptor is consistent, the precise affinity and selectivity ratios can differ between human and rat receptors.

CompoundRadioligandSystem/SpeciesReceptor SubtypeBinding Affinity (Ki/Kd, nM)Reference
PD 128907[3H]spiperoneCHO-K1 Cells (Human)D31 selleckchem.comnih.gov
PD 128907[3H]spiperoneCHO-K1 Cells (Human)D21183 selleckchem.comnih.gov
PD 128907[3H]spiperoneCHO-K1 Cells (Human)D47000 selleckchem.comnih.gov
[3H]PD 128907N/ACHO-K1 Cells (Human)D30.99 (Kd) nih.gov
(+)-PD 128907N/ARat ReceptorsD31 nih.gov
(+)-PD 128907N/ARat ReceptorsD2620 nih.gov
(+)-PD 128907N/ARat ReceptorsD4720 nih.gov
[3H]PD 128907N/ARat Ventral StriatumD3-like site0.3 nih.gov

A significant point of discussion regarding the pharmacology of PD 128907 is the discrepancy observed between its high in vitro selectivity for the D3 receptor and its functional effects in vivo. While binding assays consistently show a strong preference for D3 receptors, functional studies in more complex biological systems suggest a potent action at D2 receptors, specifically D2 autoreceptors. nih.govmedchemexpress.com

In vitro electrophysiological studies on rat midbrain slices revealed that (+)-PD 128907 potently inhibits the firing of dopamine neurons in both the ventral tegmental area and the substantia nigra pars compacta. nih.gov It also inhibits dopamine release in the caudate-putamen. nih.govmedchemexpress.com While these regions contain D3 receptors, the effects of (+)-PD 128907 were surmountably antagonized by L-741,626, a selective D2 receptor antagonist. nih.gov The high affinity of L-741,626 for the receptors activated by (+)-PD 128907 suggested that these functional effects were mediated by D2 autoreceptors rather than the D3 receptor subtype. nih.govmedchemexpress.com

This divergence between in vitro binding selectivity and in vivo functional activity can be attributed to several factors, including the relative density and location of D2 and D3 receptors in specific brain circuits, as well as the physiological roles of these receptors as either autoreceptors or postsynaptic receptors.

However, further research using D3 receptor knockout mice has provided more nuance to this issue. These studies demonstrated that at sufficiently low doses, the systemic administration of (+)-PD 128907 decreased extracellular dopamine levels in wild-type mice but not in D3 knockout mice. nih.gov This finding suggests that the in vivo effects of PD 128907 are dose-dependent; at lower concentrations, its actions are selectively mediated by the D3 receptor, while at higher concentrations, it also engages D2 receptors. nih.gov

Profile TypeObservationImplied SelectivityReference
In Vitro BindingHigh affinity for D3 receptors (Ki ≈ 1 nM) and low affinity for D2 receptors (Ki > 600 nM) in both human and rat systems.Highly D3-selective. selleckchem.comnih.govnih.gov
In Vitro / Ex Vivo FunctionInhibits dopamine neuron firing and dopamine release; these effects are potently blocked by the selective D2 antagonist L-741,626.Functionally D2-acting (likely at autoreceptors). nih.govmedchemexpress.com
In Vivo MicrodialysisAt low doses, decreases extracellular dopamine in wild-type mice but not in D3 receptor knockout mice.D3-selective at low doses. nih.gov

Neurochemical Effects of Pd 128907 in Preclinical Models

Modulation of Dopamine (B1211576) Neurotransmission

PD 128907 modulates dopamine neurotransmission primarily through its agonist activity at D2-like receptors, which include D2, D3, and D4 subtypes. These receptors are often located presynaptically on dopamine neurons, where they function as autoreceptors to inhibit dopamine synthesis and release, thereby providing a negative feedback mechanism.

Studies utilizing in vivo microdialysis and other neurochemical techniques have demonstrated that PD 128907 effectively reduces dopamine synthesis and release in several critical areas of the brain.

In preclinical rat models, PD 128907 has been shown to decrease the release of dopamine in both the striatum and the nucleus accumbens, as measured by brain microdialysis. nih.gov The striatum, comprising the caudate-putamen, is a crucial node in motor control, while the nucleus accumbens is central to the brain's reward and motivation circuits. frontiersin.org The active enantiomer, (+)-PD 128907, was found to inhibit dopamine release in the caudate-putamen with a half-maximal effective concentration (EC50) of 66 nM. nih.govmedchemexpress.com

Further studies in rats treated with gamma-butyrolactone (GBL) to isolate presynaptic autoreceptor function showed that PD 128907 reduces dopamine synthesis. nih.gov This effect was more pronounced in the mesolimbic region, which is rich in D3 receptors and includes the nucleus accumbens, compared to the striatum, where D3 receptor expression is lower. nih.gov

The regulatory effects of PD 128907 on dopamine extend to cortical regions. Research has demonstrated that the compound decreases dopamine release in the medial frontal cortex of rats. nih.gov This brain region is integral to executive functions, cognition, and working memory. The modulation of dopamine dynamics in the medial prefrontal cortex by D3 receptor agonists like PD 128907 underscores the compound's influence on the mesocortical dopamine pathway. nih.govunica.ityoutube.com

In addition to its neurochemical effects on dopamine synthesis and release, PD 128907 directly influences the electrical activity of dopaminergic neurons. Electrophysiological studies have confirmed its inhibitory action on the firing rate of these cells in the midbrain. nih.gov

In vitro electrophysiological recordings from rat brain slices have shown that (+)-PD 128907 potently inhibits the spontaneous firing of neurons in the ventral tegmental area (VTA). nih.gov The VTA is a primary origin of dopaminergic neurons that project to the nucleus accumbens (mesolimbic pathway) and the prefrontal cortex (mesocortical pathway). youtube.com The compound's inhibitory effect in the VTA was measured to have an EC50 value of 33 nM. nih.govmedchemexpress.comscispace.com

Similar inhibitory effects have been observed in the substantia nigra pars compacta (SNc), the other major population of dopaminergic neurons in the midbrain. nih.govnih.gov These neurons form the nigrostriatal pathway, which is critical for motor control. plos.org (+)-PD 128907 was found to inhibit cell firing in the SNc with an EC50 of 38 nM, an efficacy comparable to its effect in the VTA. nih.govmedchemexpress.comscispace.com While PD 128907 shows high affinity for D3 receptors, its potent inhibition of neuronal firing in both the VTA and SNc, coupled with antagonism by the selective D2 antagonist L-741,626, suggests these electrophysiological effects are likely mediated by D2 autoreceptors. nih.govmedchemexpress.com

Table 1: Efficacy of (+)-PD 128907 in Modulating Dopamine Neurotransmission

ParameterBrain RegionEffectEC50 Value
NeurochemicalCaudate-Putamen (Striatum)Inhibition of Dopamine Release66 nM
ElectrophysiologicalVentral Tegmental Area (VTA)Inhibition of Cell Firing33 nM
ElectrophysiologicalSubstantia Nigra Pars Compacta (SNc)Inhibition of Cell Firing38 nM

Electrophysiological Modulations of Dopaminergic Neurons

Absence of Effects on Glutamate or GABA-Mediated Synaptic Potentials

In preclinical models, the specificity of PD 128907's actions on the dopaminergic system has been highlighted by its lack of effect on other major neurotransmitter systems. In vitro electrophysiological studies in rat brain slices have demonstrated that PD 128907 does not alter glutamate or GABA-mediated synaptic potentials. nih.gov Specifically, application of the compound did not affect the amplitude of mixed glutamate/GABA synaptic potentials or pharmacologically isolated synaptic responses. scispace.com This indicates that the neurochemical effects of PD 128907 are not mediated by direct modulation of the primary excitatory (glutamate) or inhibitory (GABA) neurotransmitter systems.

Interaction with Dopamine Autoreceptors

PD 128907 demonstrates significant interaction with dopamine autoreceptors, which are critical in the feedback regulation of dopamine synthesis and release. medkoo.comnih.gov In vivo studies have shown that the compound effectively reduces dopamine synthesis in both normal and gamma-butyrolactone (GBL)-treated rats. nih.govrug.nl Furthermore, brain microdialysis experiments have confirmed that PD 128907 decreases the release of dopamine in several key brain regions, including the rat striatum, nucleus accumbens, and medial prefrontal cortex, as well as in the monkey putamen. nih.govrug.nl These actions are characteristic of an agonist acting on inhibitory autoreceptors that control dopaminergic neuron activity. medkoo.com

Evidence for D2 Autoreceptor-Mediated Actions

While PD 128907 has a high affinity for D3 receptors, substantial evidence suggests that many of its effects on dopamine synthesis and release are mediated through D2 autoreceptors. nih.gov Studies using the selective D2 receptor antagonist L-741,626 have shown that it can block the inhibitory effects of PD 128907 on dopamine neuron firing and dopamine release. nih.govnih.gov For instance, L-741,626 antagonized the effects of PD 128907 in the ventral tegmental area and the substantia nigra pars compacta in a concentration-dependent manner. nih.gov The affinity of L-741,626 for the receptors activated by PD 128907 was consistent with an interaction at D2 receptors rather than D3 receptors. nih.gov These findings suggest that the discriminative stimulus properties of PD 128907 are mediated by presynaptic D2 receptors. nih.govresearchgate.net

The inhibitory effects of PD 128907 on the firing of dopamine neurons in the ventral tegmental area and substantia nigra pars compacta, as well as on dopamine release in the caudate-putamen, are potently antagonized by the D2 selective antagonist, indicating a primary role for D2 autoreceptors in these actions. nih.gov

Table 1: Inhibitory Effects of (+)-PD 128907 and Antagonism by L-741,626

Brain Region Effect of (+)-PD 128907 Antagonist Antagonist Affinity (pKB)
Ventral Tegmental Area Inhibition of cell firing (EC50 = 33 nM) L-741,626 7.71 +/- 0.14
Substantia Nigra Pars Compacta Inhibition of cell firing (EC50 = 38 nM) L-741,626 7.95 +/- 0.18
Caudate-Putamen Inhibition of dopamine release (EC50 = 66 nM) L-741,626 7.71 +/- 0.06

Data sourced from in vitro electrophysiological and fast cyclic voltammetry studies in rats. nih.gov

Role of D3 Receptors in Presynaptic Dopamine Regulation

Despite the strong evidence for D2 receptor mediation, the high affinity of PD 128907 for the D3 receptor suggests a role for this subtype in presynaptic dopamine regulation. rug.nlmedchemexpress.com The D3 receptor is known to be located presynaptically in dopamine terminals and plays a role in modulating dopamine release. frontiersin.org PD 128907 exhibits a significantly higher affinity and potency at D3 receptors compared to D2 receptors in various binding and functional assays. nih.govnih.govrug.nl

For example, in transfected Chinese hamster ovary (CHO) cells, PD 128907 displayed approximately 18-fold selectivity for D3 versus D2L receptors in agonist binding studies and a 6.3-fold greater potency in activating D3 receptors. nih.govrug.nl Some research suggests that the effects of low doses of PD 128907 may be attributable to its interaction with D3 receptors, while higher doses involve both D2 and D3 receptors. nih.gov The reduction in dopamine synthesis by PD 128907 was observed to be greater in the mesolimbic region, which has a higher expression of D3 receptors, compared to the striatum. nih.govrug.nl This regional difference in effect supports the involvement of D3 receptors in the presynaptic regulation of dopamine. nih.gov

Table 2: Binding Affinity (Ki) of (+)-PD 128907 at Dopamine Receptor Subtypes

Receptor Subtype Ki (nM)
D2 620
D3 1
D4 720

Data from radioligand binding assays in rat brain tissue. nih.gov

Behavioral Pharmacological Characterization of Pd 128907 in Animal Models

Locomotor Activity Modulation

PD 128907 has been shown to exert a significant, though complex, influence on spontaneous locomotor activity in rodents. This modulation is characterized by a biphasic dose-response relationship and is dependent on the functional integrity of the dopamine (B1211576) D3 receptor.

The administration of PD 128907 often results in a U-shaped dose-response curve for locomotor activity. At lower doses, PD 128907 typically suppresses locomotor activity. This inhibitory effect is thought to be mediated by the activation of presynaptic D3 autoreceptors, which leads to a decrease in dopamine synthesis and release. As the dose increases, the effect on locomotor activity can diminish or even reverse, leading to a return to baseline or even hyperactivity. This latter effect is likely due to the compound's action on postsynaptic D3 receptors or a loss of selectivity and engagement of other dopamine receptor subtypes at higher concentrations. Studies have demonstrated that D3 receptor agonists can produce these U-shaped dose-dependent changes in locomotor activity, with decreases at low doses and increases or no effect at high doses researchgate.net.

Table 1: Biphasic Dose-Response of PD 128907 on Locomotor Activity
Dose of PD 128907Observed Effect on Locomotor ActivityProposed Primary Receptor Mechanism
LowDecreasePresynaptic D3 Autoreceptor Activation
HighReturn to Baseline / HyperactivityPostsynaptic D3 Receptor Activation / Off-target Effects

Studies utilizing D3 receptor knockout (KO) mice have been crucial in confirming the D3 receptor-mediated effects of PD 128907 on locomotor activity. Research has shown that PD 128907 inhibits locomotion in wild-type (WT) mice when placed in a novel environment; however, it has no discernible behavioral effect under identical conditions in D3 receptor knockout mice nih.govresearchgate.net. This demonstrates that the locomotor inhibitory effects of PD 128907 are dependent on the presence of the D3 receptor.

Furthermore, baseline locomotor activity can differ between D3 receptor KO and WT mice. Some studies have reported that D3 receptor KO mice exhibit a significantly higher level of spontaneous locomotor activity compared to their wild-type counterparts, suggesting an inhibitory role for the D3 receptor in regulating basal motor output nih.gov. When treated with the D3 receptor agonist (+)-PD 128907, extracellular dopamine concentrations are selectively reduced in wild-type mice but not in D3 receptor mutant mice nih.gov.

Table 2: Effect of PD 128907 on Locomotor Activity in Wild-Type vs. D3 Receptor Knockout Mice
GenotypeTreatmentEffect on Locomotor Activity in a Novel Environment
Wild-Type (WT)PD 128907Inhibition
D3 Receptor Knockout (KO)PD 128907No measurable effect

Behavioral Effects in Specific Paradigms

Beyond its effects on general locomotor activity, PD 128907 induces a range of specific, quantifiable behaviors in animal models, further delineating the functional roles of the dopamine D3 receptor.

PD 128907, as a D3-preferring agonist, has been shown to induce yawning in rats at lower doses than those required to produce hypothermia nih.govumn.edunih.gov. The dose-response curve for yawning is typically an inverted U-shape, where the frequency of yawns increases with the dose up to a certain point, after which higher doses lead to a decrease in yawning. This decrease at higher doses is thought to be due to the compound's effects at D2 receptors baillement.com. In contrast, the induction of hypothermia generally occurs at higher doses of D3-preferring agonists nih.govumn.edunih.gov.

Table 3: Dose-Dependent Effects of PD 128907 on Yawning and Hypothermia in Rats
Dose of PD 128907Yawning ResponseHypothermia Response
LowInduction (peak at optimal dose)Minimal to no effect
HighInhibition (descending limb of dose-response curve)Induction

Research using the five-choice continuous performance task (5C-CPT) in rats has shed light on the role of D3 receptors in compulsive-like behaviors and decision-making. The 5C-CPT is designed to assess attention and response inhibition nih.gov. In these studies, PD 128907 was found to affect performance measures related to compulsive behavior. Specifically, the effects of PD 128907 on compulsive-like behavior and decision-making in poor-performing female rats with long correct response latency and high perseveration at baseline were examined biorxiv.orgresearchgate.net. The results indicated a positive association between baseline perseverative responses and the changes induced by PD 128907 biorxiv.orgresearchgate.net. For instance, there was a moderate positive association between baseline perseverative correct responses and the change at a 0.05 mg/kg dose of PD 128907, and a strong positive association between baseline perseverative false alarms and the change at a 0.2 mg/kg dose biorxiv.orgresearchgate.net. These findings suggest that PD 128907 can exacerbate pre-existing tendencies towards compulsive-like responding, potentially modeling aspects of obsessive-compulsive disorder (OCD) in a vulnerable population biorxiv.orgresearchgate.net.

Nicotine is known to induce kinetic tremor in animal models. Studies investigating the role of the dopaminergic system in this phenomenon have revealed that D3 receptor activation facilitates these tremors. Specifically, treatment with the D3 agonist PD-128,907 has been shown to facilitate nicotine-induced tremor in mice researchgate.netnih.gov. This effect is in contrast to the action of D1/5 receptor agonists, which inhibit the induction of nicotine tremor researchgate.netnih.gov. This opposing regulation by D3 and D1/5 receptors highlights the complex role of different dopamine receptor subtypes in modulating motor control and tremorogenesis. The facilitation of nicotine-induced tremor by PD 128907 suggests that the D3 receptor plays a permissive or excitatory role in the neural circuits underlying this specific motor behavior nih.gov.

Interactions with Other Neurotransmitter Systems and Receptors

The behavioral pharmacology of the selective dopamine D3 receptor agonist, PD 128907-d4, is not only defined by its direct actions on D3 receptors but also by its interplay with other critical neurotransmitter systems. Understanding these interactions is crucial for a comprehensive characterization of its pharmacological profile in animal models. This section explores the cross-talk between this compound and the D1 and D2 receptor systems, as well as its influence on acetylcholine release in key brain regions.

Cross-talk with D1 and D2 Receptor Systems

The functional output of the dopaminergic system is a finely tuned balance between the activities of the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families. While this compound exhibits high selectivity for the D3 receptor, a member of the D2-like family, its behavioral effects in animal models can be understood in the context of the broader interplay between D1 and D2 receptor systems.

Selective agonists for D1-like and D2-like dopamine receptors often exhibit synergistic interactions, meaning their combined effect is greater than the sum of their individual effects on locomotion and behavior in experimental animals nih.govnih.gov. This synergy is clinically relevant, as the combination of the D2 agonist bromocriptine with L-dopa (which has significant D1 effects) is a highly effective treatment for Parkinson's disease nih.govnih.gov. In animal models, the simultaneous activation of both D1 and D2 receptors can produce a synergistic effect on locomotion in rats and primates nih.gov.

The behavioral responses to dopamine agonists are modulated by an opposing balance between dopamine receptor subtypes, with D1/D2 receptor stimulation generally increasing locomotor activity, while D3 receptor activation can inhibit it nih.gov. Research in rats has shown a significant inverse relationship between the locomotor-inhibitory response to PD 128907 and the locomotor-stimulant response to amphetamine, a drug that increases synaptic dopamine and stimulates both D1 and D2 receptors nih.gov. This suggests that the D3-mediated inhibitory influence of PD 128907 acts as a counterbalance to the excitatory effects mediated by D1 and D2 receptors.

Studies utilizing dopamine D1 and D2 receptor antagonists have further elucidated this interplay. In various animal models, the blockade of either D1 or D2 receptors can significantly alter behavioral responses to dopaminergic stimuli nih.govfrontiersin.org. For instance, both D1 and D2 receptor activity appear to be important for learning associations between neutral sensory cues in rats frontiersin.org. The administration of either D1 or D2 receptor antagonists can attenuate this form of learning frontiersin.org. This highlights the necessity of a functional balance between both receptor families for certain cognitive processes.

The table below summarizes the general functional opposition and synergy between D1-like and D2-like (including D3) receptor systems in modulating behavior.

Receptor SystemGeneral Effect on LocomotionInteraction with Opposing System
D1-like ExcitatorySynergistic with D2-like agonists for enhanced locomotion
D2-like (D2) Excitatory/InhibitorySynergistic with D1-like agonists for enhanced locomotion
D2-like (D3) InhibitoryOpposes D1/D2-mediated locomotor stimulation

Effects on Acetylcholine Release in Brain Regions

The dopaminergic system maintains a reciprocal regulatory relationship with the cholinergic system in several brain regions, including the prefrontal cortex and the striatum. The activity of D3 receptors, and therefore the effects of this compound, can influence the release of acetylcholine (ACh), a neurotransmitter critical for cognitive functions such as attention and learning.

In the prefrontal cortex , evidence suggests an inhibitory role for D3 receptors in the modulation of acetylcholine release. Studies have shown that blockade of D3 receptors with selective antagonists can enhance cortical acetylcholine levels researchgate.net. This finding implies that activation of D3 receptors by an agonist like this compound would likely have the opposite effect, leading to a decrease in acetylcholine release in this region. This modulation of the cholinergic system in the prefrontal cortex by D3 receptors is thought to be a potential mechanism through which D3 ligands can influence cognitive processes nih.gov.

In the striatum , the interaction is also predominantly inhibitory. Dopamine is known to inhibit the release of acetylcholine from cholinergic interneurons through the activation of D2 receptors located on these neurons nih.gov. Given that this compound, while highly selective for D3 receptors, is a ligand within the D2-like family, it is plausible that it could contribute to the inhibition of striatal acetylcholine release. The D3-preferring agonist PD 128907 has been shown to decrease dopamine synthesis in the striatum and mesolimbic regions, an effect mediated by D3 autoreceptors nih.gov. This reduction in dopamine synthesis and subsequent release would, in turn, influence the complex feedback loops that govern acetylcholine release.

The table below outlines the inferred effects of this compound on acetylcholine release in different brain regions based on the known interactions of the D3 receptor.

Brain RegionPostulated Effect of this compound on ACh ReleasePrimary Mediating Receptor
Prefrontal Cortex DecreaseDopamine D3 Receptor
Striatum DecreaseDopamine D2/D3 Receptors

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Chemical Structure and Stereochemistry of PD 128907

PD 128907, known chemically as (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H- nih.govbenzopyrano[4,3-b]-1,4-oxazin-9-ol, is a rigid tricyclic molecule. acs.orgnih.gov Its structure is characterized by a benzopyranoxazine core. The stereochemistry of PD 128907 is crucial for its biological activity. The specific enantiomer with the (4aR,10bR) configuration is the active form, exhibiting high affinity and selectivity for the dopamine (B1211576) D3 receptor. acs.org This stereochemical arrangement dictates the spatial orientation of the key pharmacophoric elements, enabling optimal interaction with the receptor's binding site.

Synthetic Methodologies for PD 128907 and Analogues

The synthesis of PD 128907 and its analogues has been a subject of interest to explore the structure-activity relationships and to develop novel ligands with improved properties. A common synthetic approach involves a multi-step sequence starting from commercially available materials. While specific, detailed synthetic schemes for PD 128907 are proprietary, general methods for constructing similar benzopyranoxazine scaffolds often involve key steps such as O-alkylation, cyclization, and resolution of enantiomers to obtain the desired stereoisomer.

Development of Thiopyran Analogues

To further investigate the structure-activity relationship of PD 128907, researchers have synthesized a series of thiopyran analogues. acs.orgnih.govfigshare.comacs.org In these analogues, the oxygen atom at the 6-position of the benzopyranoxazine ring is replaced with a sulfur atom, a classic bioisosteric replacement. acs.orgnih.gov This modification was aimed at understanding the role of this heteroatom in receptor binding and selectivity. The synthesis of these thiopyran analogues follows a similar multi-step pathway, adapted to incorporate the sulfur atom into the tricyclic core. acs.org

Structural Determinants of Dopamine D3 Receptor Selectivity

PD 128907 exhibits a remarkable selectivity for the dopamine D3 receptor over other dopamine receptor subtypes, particularly the closely related D2 receptor. nih.gov This high selectivity is attributed to specific structural features of the molecule and its precise interactions with the D3 receptor binding pocket.

Analysis of Aromatic Microdomains in Receptor Binding Sites

The binding of ligands to dopamine receptors is influenced by interactions with aromatic amino acid residues within the transmembrane helices of the receptor. researchgate.netnih.gov These residues form "aromatic microdomains" that contribute to ligand recognition and subtype selectivity. researchgate.netnih.gov In the case of the D3 receptor, specific aromatic residues create a unique environment that favorably accommodates the aromatic portion of PD 128907. The precise geometry and electronic properties of the benzopyran ring of PD 128907 are thought to engage in favorable π-π stacking or other non-covalent interactions with these aromatic side chains, contributing significantly to its high affinity. mdpi.com The differences in the composition and arrangement of these aromatic microdomains between the D2 and D3 receptors are a key factor in the selectivity of PD 128907. nih.gov

Importance of Specific Substituent Groups on Ligand Affinity and Selectivity

The various substituent groups on the PD 128907 scaffold play critical roles in its pharmacological profile.

The n-propyl group: The n-propyl group attached to the nitrogen atom is a crucial determinant of agonist activity and affinity. This alkyl chain is believed to occupy a hydrophobic pocket within the receptor. acs.org

The hydroxyl group: The phenolic hydroxyl group at the 9-position is essential for high-affinity binding. It is thought to form a key hydrogen bond interaction with a serine residue in the fifth transmembrane domain of the D3 receptor, a conserved feature for the binding of many dopaminergic ligands. mdpi.com

The benzopyranoxazine core: The rigid tricyclic core serves to orient the key pharmacophoric elements—the basic nitrogen, the aromatic ring, and the hydroxyl group—in a specific and constrained conformation. This pre-organization reduces the entropic penalty of binding and ensures a high-affinity interaction with the D3 receptor. The oxygen atom in the pyran ring is a distinguishing feature compared to non-selective naphthoxazine analogues and contributes to the D3 selectivity. acs.orgnih.govacs.org

The structure-activity relationship studies of PD 128907 and its analogues have provided valuable insights into the molecular determinants of dopamine D3 receptor binding and selectivity. The thiopyran analogues, for instance, demonstrated that while the replacement of the oxygen with sulfur was tolerated, it led to a loss of D3 selectivity, highlighting the importance of the electronic and steric properties of the heteroatom at this position. nih.gov The cis-configured thiopyran analogue, however, unexpectedly retained some affinity and selectivity for the D3 receptor. nih.gov

Below is an interactive data table summarizing the binding affinities of PD 128907 and a key analogue.

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)Selectivity (D2/D3)
PD 128907118317000~1183
(-)-trans-Thiopyran Analogue---Not Selective

Data sourced from multiple studies. nih.govnih.gov Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Analytical and Bioanalytical Methodologies for Pd 128907 D4 in Research

Role of Deuterated Analogues in Pharmacological Research

Deuterated analogues, also known as stable isotope-labeled (SIL) compounds, are indispensable in modern pharmacological research. The substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium, creates a molecule with nearly identical chemical properties but a distinct molecular weight. This subtle modification provides significant advantages in analytical testing and metabolic studies.

The primary utility of deuterated compounds like PD 128907-d4 is as internal standards (IS) for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. aptochem.com An ideal internal standard co-elutes with the analyte and exhibits similar behavior during sample extraction, handling, and ionization, thereby correcting for variability and matrix effects. kcasbio.comtexilajournal.com Because a deuterated analogue's physicochemical properties are almost identical to the parent compound, it serves as the gold standard for an IS, leading to more robust and reliable analytical methods. aptochem.comscispace.com

Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can lead to a slower rate of metabolism at the site of deuteration. nih.gov Researchers can leverage this property to investigate the metabolic pathways of a drug, understand its metabolic stability, and explore how modifications can alter its pharmacokinetic profile.

Application in Pharmacokinetic and Metabolism Studies (Preclinical)

Preclinical studies are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate. nih.gov These pharmacokinetic studies inform the potential behavior of the drug in humans. science.gov Stable isotope tracers like this compound are powerful tools in these investigations, offering a more precise way to track the fate of a drug within a biological system compared to non-labeled compounds alone. mdpi.com

In a typical preclinical study, the deuterated analogue can be administered to animal models, and its concentration, along with its metabolites, can be monitored over time in various biological matrices such as plasma, urine, and tissue homogenates. nih.gov This allows for a clear delineation of the drug's pharmacokinetic parameters without the confounding presence of endogenous compounds. mdpi.com This approach is particularly valuable for determining bioavailability, clearance rates, and the volume of distribution. nih.gov

Isotope Tracing for Absorption, Distribution, and Elimination

Isotope tracing is a technique that uses isotopically labeled molecules to follow their path through a metabolic or physiological system. nih.gov By administering this compound, researchers can precisely track its journey from the point of administration. The mass difference allows a mass spectrometer to selectively detect the deuterated compound, distinguishing it from any other substance in the sample.

Absorption: Following oral administration, the rate and extent of absorption into the bloodstream can be determined by measuring the concentration of this compound in plasma over time.

Distribution: The extent to which the compound distributes into various tissues and organs can be assessed by analyzing tissue samples at different time points post-administration. nih.gov This provides crucial information on where the drug accumulates and where it may exert its effects.

Elimination: The pathways of elimination, whether through metabolism in the liver followed by excretion in feces or direct renal clearance into urine, can be elucidated by analyzing these excreta for the presence of the parent deuterated compound and its metabolites. nih.govresearchgate.net

The data below illustrates a conceptual model of how results from a preclinical distribution study using this compound might be presented.

Time PointPlasma (ng/mL)Brain (ng/g)Liver (ng/g)Kidney (ng/g)
0.5 hr150.225.185.6110.4
1.0 hr210.545.8130.2165.3
4.0 hr95.320.7250.9190.1
8.0 hr30.15.2115.488.7
24.0 hr2.5<LOQ15.39.8

Quantitative Analysis using Mass Spectrometry-Based Techniques (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantitative analysis of small molecules in complex biological samples. Its high sensitivity, specificity, and speed make it the preferred platform for bioanalytical studies. In this context, this compound serves almost exclusively as an internal standard for the accurate quantification of non-labeled PD 128907.

The process involves adding a known amount of this compound to every sample, including calibration standards and quality controls. During sample preparation and analysis, any loss of analyte or fluctuation in instrument response will equally affect the analyte (PD 128907) and the internal standard (this compound). By measuring the ratio of the analyte's response to the internal standard's response, these variations are normalized, ensuring highly accurate and precise quantification. kcasbio.com

Quantification is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each compound is selected and fragmented, and a resulting unique product ion is monitored. This process is highly selective, filtering out noise from other molecules in the matrix. The molecular weight of PD 128907 is 249.31 g/mol (C₁₄H₁₉NO₃). medchemexpress.comguidetopharmacology.orgwikipedia.org The deuterated analogue, this compound, would have a molecular weight of approximately 253.33 g/mol . The table below provides hypothetical MRM transitions that could be used for their simultaneous analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Mode
PD 128907 (Analyte)250.1165.1Positive
This compound (Internal Standard)254.1169.1Positive

Method Development for Biological Sample Analysis

Developing a robust and reliable bioanalytical method is a meticulous process that must be completed before study samples can be analyzed. The goal is to create a procedure that is accurate, precise, and reproducible for its intended purpose. bioanalysis-zone.comresearchgate.net This process involves several key stages:

Sample Preparation: The first step is to extract the analyte and internal standard from the complex biological matrix (e.g., plasma). Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the required level of cleanliness and sensitivity. The objective is to maximize recovery while minimizing matrix components that can interfere with the analysis.

Chromatographic Separation: An HPLC or UPLC system is used to separate the analyte from other components in the extracted sample before it enters the mass spectrometer. Method development involves optimizing the column chemistry (e.g., C18), mobile phase composition, and gradient elution to achieve a sharp, symmetrical peak for the analyte with a stable retention time, free from interfering peaks. nih.gov

Mass Spectrometry Optimization: The MS parameters, including ionization source settings (e.g., temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy for MRM), are optimized to achieve the highest possible sensitivity and stability for both the analyte and the internal standard.

Once the method is developed, it must undergo a full validation according to regulatory guidelines (e.g., ICH M10). europa.eu Validation assesses various performance characteristics to ensure the method is fit for purpose. bioanalysis-zone.combioanalysisforum.jp

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity & SpecificityEnsures the method can differentiate the analyte from other substances in the matrix.Response in blank matrix should be <20% of the LLOQ response. nih.goveuropa.eu
Calibration Curve & LinearityDemonstrates the relationship between concentration and instrument response over a defined range.At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Accuracy & PrecisionMeasures the closeness of measured values to the true value (accuracy) and the variability of replicate measurements (precision).Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ). europa.eu
Matrix EffectAssesses the impact of matrix components on the ionization of the analyte.CV of IS-normalized matrix factor across different lots of matrix should be ≤15%. europa.eu
RecoveryThe efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
StabilityEvaluates the chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration of stability samples should be within ±15% of nominal concentration.

Therapeutic Relevance and Preclinical Applications of D3 Receptor Agonists

Potential Role in Neurological and Psychiatric Disorders (Based on Animal Models)

Animal models are indispensable for elucidating the potential therapeutic roles of D3 receptor agonists like PD 128907. These models allow for the investigation of the compound's effects on complex behaviors and neurochemical pathways that are thought to be analogous to human disorders.

Levodopa (B1675098) remains the gold standard for treating the motor symptoms of Parkinson's disease; however, its long-term use often leads to the development of debilitating involuntary movements known as levodopa-induced dyskinesia (LID). nih.gov Nonhuman primate models of Parkinson's disease, typically induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are crucial for studying the pathophysiology of LID and for testing novel therapeutic agents. nih.gov

While the dopamine (B1211576) D3 receptor is considered a viable therapeutic target for treating LID, there is a lack of specific published research detailing the effects of PD 128907 in nonhuman primate models of this condition. Studies with other D3 receptor partial agonists, such as PD13R, have shown promise in significantly reducing LID while preserving the anti-parkinsonian benefits of levodopa in marmoset monkeys. nih.govparkinsonsnewstoday.combiorxiv.orgresearchgate.net This highlights the potential of targeting the D3 receptor in managing this treatment complication, though direct evidence for PD 128907 in this specific preclinical model is not available in the reviewed literature.

The role of the D3 receptor in the neurobiology of addiction has been a subject of intense preclinical investigation. frontiersin.org Animal models, particularly those of drug self-administration and reinstatement of drug-seeking behavior, are fundamental to understanding the potential of D3 receptor ligands in treating substance use disorders. nih.gov

Preclinical studies investigating the effect of the D3-preferring agonist PD 128907 in models of cocaine addiction have yielded specific results. In a study examining cocaine-triggered reinstatement of drug-seeking behavior in rats, the administration of PD 128907 was found to not alter this behavior. This suggests that, under the conditions tested, direct activation of D3 receptors by this agonist does not impact the relapse-like behavior triggered by a priming dose of cocaine.

In microdialysis studies, systemic administration of low doses of (+)-PD 128907 was shown to decrease extracellular dopamine concentrations in the ventral striatum of wild-type mice, an effect that was absent in D3 receptor knockout mice. nih.gov This indicates that the effects of low-dose (+)-PD 128907 on dopamine levels are mediated by the D3 receptor. nih.gov

Below is a data table summarizing the findings from a study on the effect of PD 128907 on cocaine-triggered reinstatement.

Animal ModelCompoundEffect on Cocaine-Triggered Reinstatement
RatPD 128907No alteration of drug-seeking behavior

This table illustrates the outcome of a preclinical study investigating the impact of PD 128907 on a model of cocaine relapse.

Cognitive impairment is a core and debilitating feature of schizophrenia that is not adequately addressed by current antipsychotic medications. nih.govdntb.gov.uadntb.gov.ua Animal models that mimic these cognitive deficits are therefore essential for the development of novel therapeutic strategies. nih.gov

Research in both rodent and nonhuman primate models has indicated that pharmacological stimulation of D3 receptors can impair cognitive function. Systemic administration of the D3-preferring agonist PD 128907 has been shown to disrupt various aspects of cognitive performance in these models. This finding suggests that D3 receptor activation may negatively modulate cognitive processes, and conversely, that D3 receptor antagonists could have pro-cognitive effects.

The table below summarizes the general findings on the cognitive effects of D3 receptor stimulation by agonists like PD 128907 in preclinical models.

Animal ModelCompound ClassGeneral Effect on Cognitive Function
Rodents & Nonhuman PrimatesD3 Receptor Agonists (e.g., PD 128907)Impairment of cognitive performance

This table provides a summary of the observed effects of D3 receptor agonists on cognition in preclinical schizophrenia models.

Challenges in Translating Preclinical Findings for D3 Receptor Ligands

Despite the promising data from preclinical models, the translation of these findings into effective clinical treatments for humans faces several significant challenges. These hurdles are particularly pertinent for D3 receptor ligands like PD 128907. d-nb.inforesearchgate.net

One of the primary challenges is the limited in vivo selectivity of D3 receptor agonists. nih.gov While compounds like PD 128907 show high selectivity for the D3 receptor over the D2 receptor in in vitro binding assays, this selectivity often diminishes under in vivo conditions. nih.gov For instance, D3-preferring agonists, including PD 128907, can produce a biphasic response on motor activity. nih.gov At low doses, they induce hypomotility, which is considered a D3 receptor-mediated effect. nih.gov However, at higher doses, they can cause hypermotility, an effect attributed to the activation of D2 receptors. nih.gov This lack of functional selectivity at higher doses complicates the interpretation of preclinical results and poses a significant challenge for clinical development, where achieving a therapeutic effect without off-target side effects is crucial. mit.edunih.gov Studies in D3 receptor mutant mice have further demonstrated that some effects of PD 128907, such as hypothermia and suppression of motor activity, are likely mediated by D2 receptors, highlighting the difficulty in achieving D3-selective effects in vivo. mit.edu

Another significant hurdle is the structural similarity between D2 and D3 receptors, which has made the development of highly selective PET (Positron Emission Tomography) ligands for imaging D3 receptors in the living brain difficult. nih.gov The lack of such tools hinders the ability to confirm target engagement and measure receptor occupancy in both preclinical and clinical studies, which is a critical step in drug development. nih.gov

Furthermore, the translation of findings from animal models of complex psychiatric disorders like addiction and schizophrenia to the human condition is inherently challenging. frontiersin.orgnih.gov The neurobiological underpinnings of these disorders are not fully understood, and animal models can only replicate certain aspects of the human pathology. frontiersin.org The failure of many compounds that show promise in preclinical studies to demonstrate efficacy in human clinical trials underscores this "translational divide". d-nb.inforesearchgate.netnih.gov

ChallengeDescriptionRelevance to PD 128907
In Vivo Selectivity D3-preferring agonists often activate D2 receptors at higher doses, leading to complex, biphasic effects.PD 128907 shows D2 receptor-mediated effects (e.g., hypermotility) at higher doses, complicating its use as a selective D3 tool. nih.gov
Lack of Imaging Tools The similarity between D2 and D3 receptors has hampered the development of selective PET ligands for in vivo brain imaging. nih.govDifficulty in directly measuring D3 receptor occupancy and target engagement of PD 128907 in the brain.
Translational Divide Findings from animal models of complex psychiatric disorders do not always translate to human clinical efficacy. d-nb.inforesearchgate.netPositive or negative findings with PD 128907 in animal models may not be predictive of its effects in human patients.

This table outlines the key challenges in the clinical translation of preclinical findings for D3 receptor ligands like PD 128907.

Future Directions in Pd 128907 D4 Research

Elucidation of Specific D3 Receptor Subtype Contributions In Vivo

A primary challenge in dopamine (B1211576) research has been distinguishing the specific in vivo functions of the D3 receptor from those of the highly homologous D2 receptor. While PD 128907 shows high selectivity for the D3 receptor in vitro, its in vivo effects can be complex, often presenting a biphasic dose-response curve where low doses elicit D3-mediated effects and higher doses engage D2 receptors. mdpi.com Future research must continue to dissect these contributions with greater precision.

One promising direction involves the use of genetic models. Studies comparing the effects of PD 128907 in wild-type (WT) mice versus D3 receptor knockout (KO) mice have provided a powerful framework for isolating D3-specific actions. For instance, research has demonstrated that PD 128907 inhibits locomotion in novel environments in WT mice, an effect that is absent in D3 KO mice, strongly suggesting this behavioral response is mediated by the D3 receptor. nih.gov Similarly, at low doses, PD 128907 has been shown to decrease extracellular dopamine levels in WT mice but not in D3 KO mice, pointing to a D3-selective modulation of dopamine release. nih.gov

Future studies will need to expand on this approach by:

Utilizing conditional or tissue-specific D3 KO models: This will allow researchers to investigate the role of D3 receptors in specific neural circuits (e.g., prefrontal cortex vs. nucleus accumbens) and on specific cell types (e.g., neurons vs. glia).

Exploring a wider range of behavioral paradigms: While effects on locomotion are well-documented, the role of D3 receptors in cognition, social behavior, and motivation remains an area of intense investigation. mdpi.comnih.gov Applying PD 128907 in sophisticated behavioral tasks, combined with genetic models, will clarify the D3 receptor's contribution to these complex functions.

In Vivo ModelCompoundKey FindingImplication for D3 FunctionReference
Wild-Type vs. D3 KO Mice(+)-PD 128907Inhibits novelty-stimulated locomotion only in WT mice.D3 receptor stimulation inhibits this specific motor activity. nih.gov
Wild-Type vs. D3 KO Mice(+)-PD 128907Decreases dialysate dopamine at low doses only in WT mice.D3 receptors modulate and decrease extracellular dopamine levels. nih.gov
Rat(+)-PD 128907Reduces spontaneous locomotor activity and impairs prepulse inhibition at low doses.Suggests a D3 receptor role in controlling locomotor activity and sensorimotor gating. nih.gov

Development of Novel Dopamine D3 Receptor-Selective Tools

Progress in understanding the D3 receptor has been consistently hampered by a lack of truly selective pharmacological tools. nih.govnih.gov Compounds like PD 128907, while preferential, still possess affinity for D2 receptors, which complicates the interpretation of in vivo data, especially at higher doses. mdpi.com The future of the field critically depends on the development of a new generation of D3-selective ligands with improved pharmacological profiles.

The development of these novel tools will likely focus on several key areas:

Biased Agonism: Exploring ligands that selectively activate specific downstream signaling pathways of the D3 receptor (e.g., G-protein-dependent vs. β-arrestin-dependent pathways) could offer a more nuanced understanding of D3 signaling and provide novel therapeutic targets.

Improved Pharmacokinetics: Developing compounds with better brain penetration and metabolic stability is crucial for in vivo studies. The use of deuterated compounds like PD 128907-d4 in initial pharmacokinetic profiling helps to understand and optimize these properties for new chemical entities.

The characterization of existing compounds like [3H]PD 128907 has provided a benchmark for the binding properties of selective D3 ligands. nih.gov Future drug discovery programs will build upon the structural insights gained from compounds like PD 128907 to create more refined and selective molecular probes.

LigandReceptorBinding Affinity (Ki)Selectivity (vs. D2)Reference
PD 128907Human D31 nM~1000-fold nih.gov
PD 128907Human D21183 nM- nih.gov
PD 128907Human D47000 nM~7000-fold nih.gov
[3H]PD 128907Rat D30.3 nmol/LHigh (inferred) nih.gov

Advanced In Vivo Imaging Techniques for Receptor Occupancy

Quantifying the extent to which a drug engages its target in the living brain is essential for translational research. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that can measure receptor occupancy. However, the development of D3-selective PET radiotracers has been challenging due to the high similarity between D2 and D3 receptors. grantome.com

Future research in this area will be transformative and will likely involve:

Development of a D3-Selective PET Radiotracer: A critical goal is the creation of a PET ligand with high affinity and selectivity for the D3 receptor. While existing tracers like [11C]raclopride and [11C]-(+)-PHNO bind to both D2 and D3 receptors, a D3-specific tracer would allow for the independent measurement of D3 receptor density and occupancy. grantome.com The development of such a tool, perhaps based on a novel chemical scaffold with superior selectivity than PD 128907, is a high priority.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Combining PET imaging with plasma sampling allows for the correlation of drug concentration with brain receptor occupancy. The use of stable isotope-labeled internal standards, such as this compound, is indispensable for the accurate quantification of the unlabeled drug in plasma via mass spectrometry, providing the precise PK data needed for robust PK/PD models.

Simultaneous PET/fMRI: The integration of PET with functional magnetic resonance imaging (fMRI) allows for the simultaneous measurement of receptor occupancy and its downstream effects on brain activity and network connectivity. nih.gov Applying this technique with a future D3-selective tracer and a D3-selective agonist would provide unprecedented insight into how D3 receptor engagement modulates neural circuits in real-time.

Integrative Research Approaches Combining Molecular, Neurochemical, and Behavioral Studies

The most comprehensive understanding of the role of this compound and the D3 receptor will emerge from research that integrates findings across multiple levels of analysis. Siloed approaches are insufficient to capture the complexity of a neuromodulatory system. Future studies must be designed to simultaneously probe molecular, neurochemical, and behavioral endpoints.

An example of an integrative study would be one that:

Administers a novel, highly D3-selective agonist (developed as per section 8.2) to an animal model.

Uses PET imaging to confirm target engagement and quantify D3 receptor occupancy in specific brain regions (as per section 8.3).

Simultaneously employs in vivo microdialysis to measure the effect of D3 receptor activation on dopamine and other neurotransmitter levels in those same brain regions. nih.gov

Correlates the receptor occupancy and neurochemical changes with performance in a sophisticated behavioral task assessing, for example, cognitive flexibility or social interaction. nih.gov

Uses this compound or a deuterated version of the novel agonist as an internal standard to build a comprehensive PK/PD model that links drug exposure to the entire cascade of effects, from receptor binding to behavioral outcome.

By combining these advanced techniques, researchers can move beyond simple correlations to build causal models of D3 receptor function. This integrative approach, leveraging the precision afforded by tools like this compound, holds the key to fully elucidating the role of the dopamine D3 receptor in brain function and psychiatric disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.